2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid
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Overview
Description
“2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 189271-24-7 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C16H13NO3S/c18-14(19)10-21-16-13-9-5-4-8-12(13)15(20)17(16)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 299.35 . It’s a solid at room temperature . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of research efforts aimed at synthesizing sulfur- and nitrogen-containing derivatives that exhibit significant physiological properties. For instance, a study detailed the synthesis of sulfur- and nitrogen-containing compounds, highlighting the potential of such molecules in drug development due to their biological activities, including antioxidant effects and the ability to influence biological membrane functions (Farzaliyev et al., 2020).
Catalytic and Biological Applications
Research has also delved into the catalytic applications of sulfuric acid derivatives, like the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions, showcasing the versatility of sulfur-containing compounds in facilitating chemical transformations (Tayebi et al., 2011).
Environmental and Oxidation Processes
The compound's framework has been implicated in studies focusing on oxidation processes, such as the exploration of Co(II) activated peracetic acid for the degradation of organic contaminants. This highlights its relevance in environmental chemistry, where such compounds are instrumental in advancing oxidation processes for contaminant removal (Liu et al., 2021).
Reaction Product Identification
Identifying reaction products originating from similar compounds provides insights into chemical reactivity and the formation of complex structures. For example, a study focusing on 4-oxo-2-nonenal and its reaction with cysteine residues identified advanced reaction products, shedding light on the complex chemistry of sulfur-containing compounds (Shimozu et al., 2009).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-1H-isoindol-1-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-14(19)10-21-16-13-9-5-4-8-12(13)15(20)17(16)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXALKMPPNSSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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